molecular formula C10H15NO2 B2396780 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol CAS No. 865073-34-3

2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol

Cat. No. B2396780
CAS RN: 865073-34-3
M. Wt: 181.235
InChI Key: BEOMCCLRTYMVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as EPD and has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

EPD has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, EPD has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been used as a chiral auxiliary in the synthesis of enantiopure compounds. In the agrochemical industry, EPD has been used as a plant growth regulator and insecticide. In materials science, EPD has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The exact mechanism of action of EPD is not fully understood. However, it has been suggested that EPD exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. EPD has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
EPD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EPD can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. Additionally, EPD has been shown to modulate the immune response and enhance the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

EPD has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions and can be stored for extended periods. However, EPD has some limitations in laboratory experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, EPD can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

EPD has significant potential for future research in various scientific fields. Some possible future directions include:
1. Development of novel EPD derivatives with enhanced biological activity and improved solubility.
2. Investigation of the mechanism of action of EPD and its potential targets.
3. Exploration of the use of EPD as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of EPD as a plant growth regulator and insecticide.
5. Evaluation of the potential use of EPD in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound with significant potential for scientific research. It has been shown to exhibit various biological activities and has potential applications in pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of EPD and its potential applications in various fields.

Synthesis Methods

The synthesis of EPD involves the reaction of 2-acetyl-3-ethylpyridine with formaldehyde and sodium borohydride. This reaction leads to the formation of 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

properties

IUPAC Name

2-(3-ethylpyridin-2-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-8-4-3-5-11-10(8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOMCCLRTYMVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.